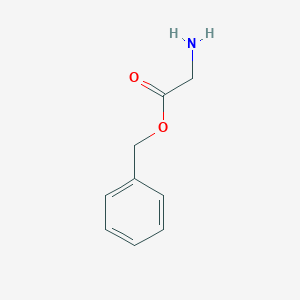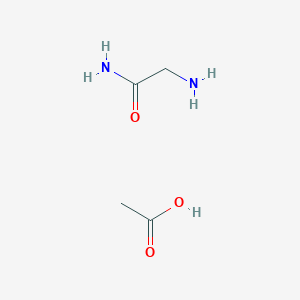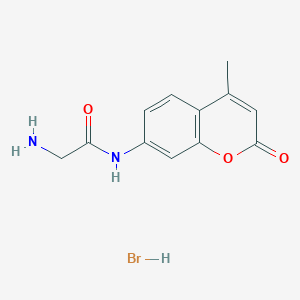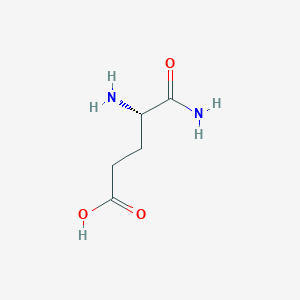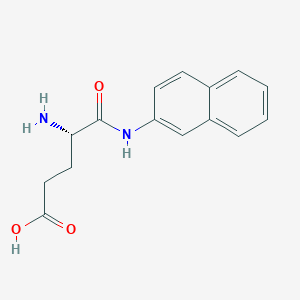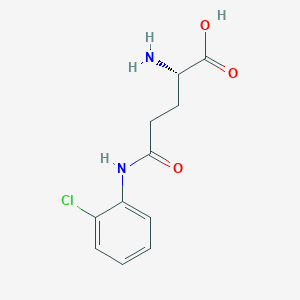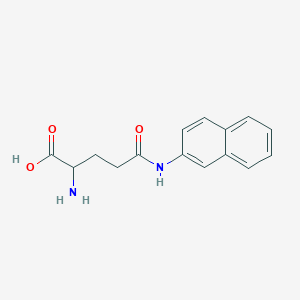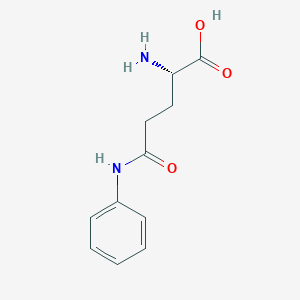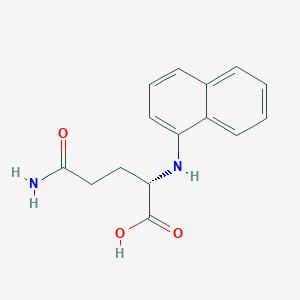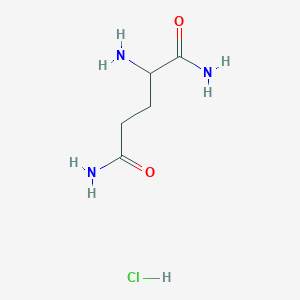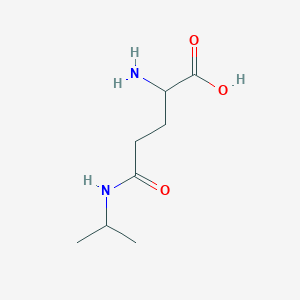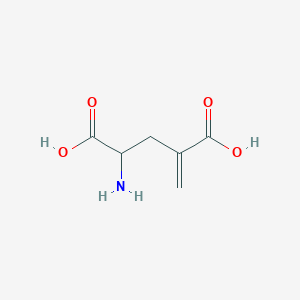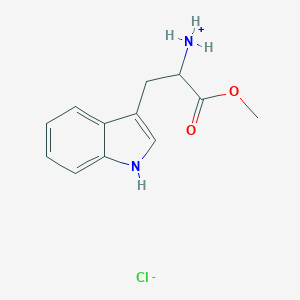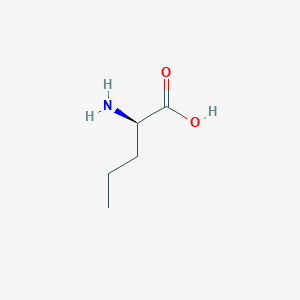
D-ノルバリン
概要
説明
D-Norvaline is a non-proteinogenic amino acid with the chemical formula C5H11NO2. It is an isomer of the more common amino acid valine and is structurally similar to valeric acid.
科学的研究の応用
D-Norvaline has several scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Medicine: It has potential therapeutic applications in treating conditions such as Alzheimer’s disease and methicillin-resistant Staphylococcus aureus (MRSA) infections
Industry: D-Norvaline is used in the production of chiral macrolides and other pharmaceuticals.
作用機序
Target of Action
D-Norvaline is a non-proteinogenic amino acid that primarily targets the Leucyl-tRNA synthetase . This enzyme plays a crucial role in protein synthesis, specifically in the ligation of leucine to its corresponding tRNA molecule . D-Norvaline also targets the arginase enzyme , which is involved in the urea cycle and plays a role in several chronic diseases .
Mode of Action
D-Norvaline acts as an inhibitor of the Leucyl-tRNA synthetase . It competes with leucine for the active site of the enzyme, thereby reducing the enzyme’s activity and disrupting protein synthesis . As an arginase inhibitor, D-Norvaline prevents the conversion of L-arginine into L-ornithine and urea, thereby increasing the availability of L-arginine for nitric oxide synthesis .
Biochemical Pathways
The action of D-Norvaline affects the protein synthesis pathway by inhibiting the Leucyl-tRNA synthetase . This leads to a decrease in the production of proteins that require leucine . Additionally, D-Norvaline influences the urea cycle by inhibiting arginase, which results in an increase in the availability of L-arginine, a precursor for nitric oxide .
Pharmacokinetics
It is known that d-norvaline is a synthetic amino acid and a constitutional isomer of valine . It is also known to inhibit urea synthesis in rats .
Result of Action
The inhibition of Leucyl-tRNA synthetase by D-Norvaline disrupts protein synthesis, leading to a decrease in the overall amount of proteins that require leucine . In the context of Methicillin-Resistant Staphylococcus aureus (MRSA), this disruption can inhibit cell growth and biofilm formation . As an arginase inhibitor, D-Norvaline increases the availability of L-arginine, which can enhance nitric oxide production .
Action Environment
The action of D-Norvaline can be influenced by environmental factors. For instance, a down-shift of oxygen leads to high levels of intracellular accumulation of pyruvate and the subsequent biosynthesis of norvaline . This demonstrates the biochemical and metabolic consequences of the development of a highly oxidizing environment .
生化学分析
Biochemical Properties
D-Norvaline is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the branched-chain amino acid aminotransferase (BCAT) from Pseudomonas sp., which can use branched-chain amino acids as substrates . This enzyme has been used for the biosynthesis of unnatural amino acids, including D-Norvaline .
Cellular Effects
D-Norvaline has been shown to influence cell function in several ways. For example, it has been found to decrease the overall amount of phospholipid fatty acids (PLFA), thereby increasing the fluidity and decreasing the hydrophobicity of the bacterial cell membrane .
Molecular Mechanism
At the molecular level, D-Norvaline exerts its effects through various mechanisms. It has been shown to interact with BCAT, leading to the formation of corresponding α-keto acids and L-glutamate . This interaction demonstrates the ability of D-Norvaline to influence enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
The effects of D-Norvaline have been observed to change over time in laboratory settings. For instance, it has been found that the biosynthesis of D-Norvaline is enhanced under anaerobic conditions .
Metabolic Pathways
D-Norvaline is involved in several metabolic pathways. It interacts with BCAT, which is involved in the metabolism of branched-chain amino acids .
準備方法
Synthetic Routes and Reaction Conditions: D-Norvaline can be synthesized using several methods. One common approach involves the use of n-pentanoic acid as the starting material. The synthesis process includes acylation and chlorination, followed by bromination, ammonification, detachment, recrystallization, and hydrolysis . Another method involves the use of valeric acid, which undergoes acyl chlorination and α-position bromination in a one-pot reaction, followed by ammoniation and resolution to obtain D-Norvaline .
Industrial Production Methods: The industrial production of D-Norvaline typically involves chemical synthesis due to its cost-effectiveness and scalability. The Strecker synthesis, which uses cyanide, is a conventional method, although it is not the most environmentally friendly option . Alternative methods that avoid the use of cyanide are preferred for large-scale production.
化学反応の分析
Types of Reactions: D-Norvaline undergoes various chemical reactions, including:
Oxidation: D-Norvaline can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert D-Norvaline into its corresponding alcohols.
Substitution: D-Norvaline can participate in substitution reactions, where its amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products: The major products formed from these reactions include keto acids, alcohols, and various substituted derivatives of D-Norvaline.
類似化合物との比較
Valine: An essential amino acid with a similar structure but different biological functions.
Norleucine: Another non-proteinogenic amino acid with a longer hydrocarbon chain.
α-Aminobutyric Acid: A non-proteinogenic amino acid with a shorter hydrocarbon chain.
Uniqueness: D-Norvaline is unique due to its ability to inhibit leucyl-tRNA synthetase and its potential therapeutic applications in treating MRSA and Alzheimer’s disease. Its structural similarity to valine and norleucine allows it to be incorporated into proteins, albeit with different functional outcomes .
特性
IUPAC Name |
(2R)-2-aminopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDPXSYFESPGGJ-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942157 | |
| Record name | (2R)-2-Aminopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Norvaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013716 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
83.9 mg/mL at 25 °C | |
| Record name | Norvaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013716 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2013-12-9, 760-78-1 | |
| Record name | D-Norvaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2013-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norvaline, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002013129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-2-Aminopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-(-)-norvaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.307 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORVALINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/102E6YF9W5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Norvaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013716 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
303 °C | |
| Record name | Norvaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013716 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: D-Norvaline acts as a leucyl-tRNA synthetase inhibitor. [] It competes with leucine for binding to the enzyme, disrupting protein synthesis and ultimately inhibiting bacterial growth. []
A: Research shows that D-Norvaline decreases the overall amount of phospholipid fatty acids (PLFA) in the bacterial cell membrane. [] This leads to increased membrane fluidity and decreased hydrophobicity, impacting membrane integrity and function. []
A: Yes, studies have shown a synergistic effect between D-Norvaline and oxacillin against Methicillin-resistant Staphylococcus aureus (MRSA). [] This combination effectively kills several MRSA strains even at low oxacillin concentrations. []
ANone: The molecular formula of D-Norvaline is C5H11NO2, and its molecular weight is 117.15 g/mol.
A: While specific spectroscopic data isn't provided in these papers, researchers have utilized techniques like 13C NMR CP/MAS to investigate the secondary structure of solid poly(D-norvalines). [] Additionally, spectroscopic characterization alongside DFT investigations have been performed to explore the potential of L-Isoleucine D-Norvaline as an NLO crystal. []
ANone: Specific information about material compatibility and stability of D-Norvaline under various conditions is not explicitly discussed within the provided research. Further research is required to explore these aspects.
A: Research indicates that D-amino acid oxidase exhibits stereoselectivity, primarily acting on the D-enantiomer of Norvaline. []
A: Yes, molecular modeling techniques, particularly ligand docking, have been employed to investigate the stereoselective binding of D-Norvaline to an anti-D-amino acid antibody. [] These simulations provide insights into the binding site structure and the interactions responsible for chiral recognition. []
A: Studies on the interaction of D-Norvaline analogues with bovine serum albumin (BSA) reveal that increasing the alkyl side chain length generally enhances binding affinity. [, ]
A: Yes, research shows that modifications like the introduction of bulky substituents at specific positions can significantly affect the binding affinity of D-Norvaline analogues to enzymes like isoleucine 2-epimerase. [] For instance, 3-ethyl-3-methyl-D-norvaline displays a higher binding affinity compared to D-Norvaline. []
ANone: Specific details regarding the stability of D-Norvaline under various conditions and strategies for its formulation are not extensively addressed in the provided research articles. Further investigations are needed to explore these aspects.
ANone: The provided research primarily focuses on the biochemical and pharmacological properties of D-Norvaline. Information related to SHE regulations and risk minimization is not covered in these studies.
ANone: The provided research articles primarily focus on in vitro studies and don't provide detailed information regarding the absorption, distribution, metabolism, and excretion (ADME) of D-Norvaline.
A: In vitro studies demonstrate that D-Norvaline effectively inhibits MRSA cell growth and biofilm formation, particularly when used in combination with oxacillin. []
ANone: The provided research articles mainly focus on in vitro studies and don't provide information on the in vivo activity or efficacy of D-Norvaline in animal models or clinical trials.
ANone: The provided research primarily focuses on the mechanism of action and in vitro efficacy of D-Norvaline. Information regarding potential resistance mechanisms or cross-resistance is not explicitly discussed.
ANone: Comprehensive data on the toxicology and safety profile of D-Norvaline, including potential long-term effects, is not available within the provided research articles. Further investigations are necessary to fully understand the safety implications.
ANone: The research primarily focuses on the fundamental biochemical and pharmacological properties of D-Norvaline. Specific details regarding drug delivery, biomarkers, analytical methods, environmental impact, alternatives, research infrastructure, historical context, and cross-disciplinary applications are not extensively discussed.
A: While a comprehensive historical overview isn't provided, the research highlights the increasing interest in D-amino acids like D-Norvaline. Early studies focused on understanding their metabolism and potential toxicity [, ], but recent research highlights their potential as therapeutic agents, particularly against antibiotic-resistant bacteria. [, ]
A: The research demonstrates the intersection of various disciplines like biochemistry, microbiology, and medicinal chemistry in studying D-Norvaline. For instance, understanding its interaction with enzymes like D-amino acid oxidase [] requires expertise from both biochemistry and microbiology. Similarly, developing D-Norvaline analogues as potential therapeutic agents involves collaborations between medicinal chemists and microbiologists. [, ] The future development of D-Norvaline-based therapies will likely necessitate continued cross-disciplinary collaborations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


